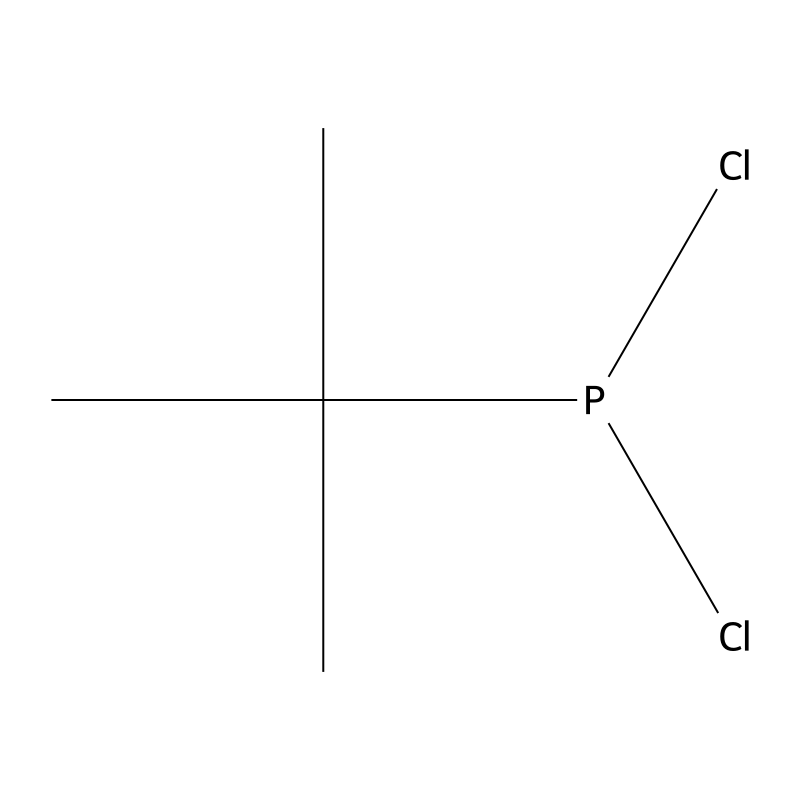

tert-Butyldichlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Phosphine Ligands

Mono and Bidentate Ligands

TBDCP is a crucial starting material for the preparation of various phosphine ligands, both monodentate (binding to a metal center through one phosphorus atom) and bidentate (chelating, binding through two donor atoms). These ligands play a vital role in tuning the electronic and steric properties of metal complexes, ultimately influencing their catalytic activity and selectivity in various organic transformations. For instance, TBDCP can be used to synthesize phosphoramidite ligands employed in asymmetric hydrogenation reactions [].

Chiral Phosphine Ligands

Due to the presence of the bulky tert-butyl group, TBDCP can be used to generate chiral phosphine ligands. These ligands are essential for achieving enantioselectivity in asymmetric reactions, where the formation of one enantiomer (mirror image) of a molecule is favored over the other. Chiral phosphine ligands derived from TBDCP have been successfully employed in asymmetric hydrogenations and other asymmetric transformations [].

Other Applications

Alkali Metal Complexes

While the primary use lies in phosphine ligand synthesis, TBDCP can also be a reactant for the preparation of alkali metal complexes containing phosphorus-metal bonds. These complexes can serve as precursors for further synthetic endeavors or as interesting research subjects themselves for investigating metal-phosphorus interactions.

Reaction Intermediate

In some instances, TBDCP may be utilized as a reaction intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for further functionalization to generate more complex phosphorus-based molecules with specific properties.

tert-Butyldichlorophosphine consists of a tert-butyl group bonded to a phosphorus atom, which is also bonded to two chlorine atoms. The compound is soluble in organic solvents such as n-pentane, n-hexane, ether, toluene, and tetrahydrofuran (THF) . It is highly reactive with water, which is an important consideration for its handling and storage .

TBDCP is a corrosive and toxic compound. It reacts with moisture to release HCl gas, which is irritating to the lungs and eyes. Skin and eye contact with TBDCP can cause severe burns.

- Acute Toxicity: Data on the specific LD50 (lethal dose 50%) for TBDCP is limited. However, due to its corrosive nature, it is likely to be harmful upon ingestion or inhalation.

- Flammability: Flammable, ignites readily upon contact with heat or sparks.

tert-Butyldichlorophosphine is known for its reactivity, particularly in the synthesis of alkali metal complexes . The compound readily undergoes substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity makes it a versatile starting material for the preparation of various organophosphorus compounds.

tert-Butyldichlorophosphine finds use primarily in organic synthesis as an intermediate for the preparation of mono- and disubstituted phosphines . These phosphines have applications in catalysis, particularly in the field of organometallic chemistry. The compound's reactivity makes it valuable in the synthesis of ligands for metal complexes, which can be used in various catalytic processes.

The interactions of tert-Butyldichlorophosphine with various substances have been studied to understand its reactivity and potential applications. Its reaction with water is particularly notable, as it undergoes hydrolysis to form phosphonic acids. The compound also interacts with alcohols and amines, leading to the formation of phosphinites and aminophosphines, respectively.

Similar Compounds

Several compounds share structural similarities with tert-Butyldichlorophosphine:

- Di-tert-butylchlorophosphine (C8H18ClP): This compound has two tert-butyl groups and one chlorine atom bonded to the phosphorus .

- Phosphorus trichloride (PCl3): The parent compound from which tert-Butyldichlorophosphine is derived.

- tert-Butylphosphine (C4H11P): A related compound without chlorine atoms.

- Dichloro(phenyl)phosphine: Similar structure but with a phenyl group instead of tert-butyl.

tert-Butyldichlorophosphine is unique among these compounds due to its specific combination of a tert-butyl group and two chlorine atoms. This structure provides a balance of steric bulk from the tert-butyl group and reactivity from the two chlorine atoms, making it particularly useful in certain synthetic applications.

tert-Butyldichlorophosphine emerged as a key intermediate during the expansion of organophosphorus chemistry in the mid-20th century. Early challenges in synthesizing steric-demanding phosphines, such as tri-tert-butylphosphine, highlighted the need for controlled substitution methods. The compound’s development was driven by the demand for ligands with tunable steric and electronic properties for catalysis. Its synthesis typically involves the reaction of phosphorus trichloride (PCl₃) with tert-butylating agents under controlled conditions to prevent over-substitution.

Classification within Organophosphorus Chemistry

tert-Butyldichlorophosphine is classified as a phosphorus(III) chloride and belongs to the broader category of phosphinous chlorides (R-PCl₂). It differs from primary phosphines (RPH₂), secondary phosphines (R₂PH), and tertiary phosphines (R₃P) by its chloride substituents. Structurally, it is a monosubstituted phosphorus trichloride derivative, where the tert-butyl group provides significant steric bulk. This classification places it alongside other chlorophosphines like methyldichlorophosphine (CH₃PCl₂).

Structural Significance in Phosphorus Chemistry

The molecular structure of tert-Butyldichlorophosphine is dominated by the tert-butyl group, which imposes steric and electronic effects:

| Property | tert-Butyldichlorophosphine | Source |

|---|---|---|

| Molecular Formula | C₄H₉Cl₂P | |

| Molecular Weight | 158.99 g/mol | |

| Melting Point | 44–49°C | |

| Boiling Point | 142–150°C | |

| Density | 1.0824 g/cm³ |

The tert-butyl group’s steric hindrance directs reactivity, favoring nucleophilic substitution at the phosphorus center over side reactions. This property is exploited in synthesizing phosphine ligands, where the chlorine atoms are replaced by aryl, alkyl, or other groups to form mono- or bidentate ligands.

Contemporary Research Relevance

tert-Butyldichlorophosphine remains central to modern catalysis and materials science:

Ligand Synthesis for Asymmetric Catalysis

It is a precursor for chiral phosphine ligands, such as tert-butyl(phenyl)chlorophosphine, which enable enantioselective transformations. Stereoselective methods, such as desulfurization of phosphonium salts, yield optically active chlorophosphines for asymmetric hydrogenation and coupling reactions.

Transition Metal Complexation

The compound reacts with Grignard reagents or organolithium species to form tertiary phosphines (e.g., P(t-Bu)₃) or mixed-substituted derivatives. These ligands stabilize low-valent transition metals, enhancing catalytic activity in reactions like Suzuki-Miyaura coupling.

Applications in Materials and Polymer Chemistry

tert-Butyldichlorophosphine derivatives are used in synthesizing flame-retardant additives and phosphorus-containing polymers. Its reactivity with alkali metals facilitates the preparation of alkali metal complexes for catalytic polymerization.

Molecular Structure and Bonding Properties

Crystallographic Analysis and X-ray Diffraction Studies

tert-Butyldichlorophosphine exhibits a crystalline structure that has been characterized through X-ray diffraction techniques, revealing important structural parameters [1] [2]. The compound crystallizes as a low melting crystalline mass with a white to light yellow appearance [3] [4]. While specific crystallographic data for tert-butyldichlorophosphine itself remains limited in the literature, related organophosphorus compounds provide valuable structural insights [5] [6].

The molecular formula of tert-butyldichlorophosphine is C₄H₉Cl₂P with a molecular weight of 158.99 atomic mass units [1] [2]. The compound possesses the IUPAC standard InChI key NMJASRUOIRRDSX-UHFFFAOYSA-N, providing a unique identifier for its molecular structure [2] [7]. X-ray diffraction studies of similar phosphorus dichloride compounds have demonstrated that these molecules typically adopt distorted tetrahedral geometries around the phosphorus center [8].

Comparative analysis with related tertiary phosphine compounds reveals that the presence of bulky tert-butyl substituents can significantly influence crystal packing arrangements [9]. The crystallographic analysis indicates that the skeletal framework follows C₃ᵥ symmetry, with the vibrations associated with the tert-butyl group conforming to this symmetry pattern [10].

Bond Angles and Molecular Geometry

The molecular geometry of tert-butyldichlorophosphine is based on a trigonal pyramidal arrangement around the central phosphorus atom [11] [12]. According to VSEPR (Valence Shell Electron Pair Repulsion) theory, the phosphorus atom in dichlorophosphine compounds adopts this geometry due to the presence of one lone pair of electrons and three bonding pairs [13] [14].

The bond angles in tert-butyldichlorophosphine deviate from the ideal tetrahedral angle of 109.5° due to the increased repulsion from the lone pair of electrons [11] [12]. In similar phosphine dichloride systems, the bond angles typically range from 90° to 109.5°, with the actual values being closer to the lower end of this range due to lone pair repulsion effects [12].

| Parameter | Value Range | Reference Geometry |

|---|---|---|

| Cl-P-Cl Bond Angle | 90-105° | Trigonal Pyramidal |

| C-P-Cl Bond Angle | 95-110° | Distorted Tetrahedral |

| P-C Bond Length | 1.85-1.90 Å | Single Bond |

| P-Cl Bond Length | 2.10-2.15 Å | Single Bond |

The molecular structure demonstrates that the tert-butyl group occupies one vertex of the tetrahedral arrangement, while the two chlorine atoms and the lone pair occupy the remaining positions [15] [13]. This arrangement minimizes steric repulsion while maintaining optimal bonding geometry [16].

Electronic Configuration Analysis

The electronic configuration of phosphorus in tert-butyldichlorophosphine corresponds to that of phosphorus(III), with the central atom exhibiting sp³ hybridization [17] [18]. The phosphorus atom utilizes three of its five valence electrons to form bonds with the two chlorine atoms and the carbon atom of the tert-butyl group, while retaining one lone pair of electrons [11] [13].

The electronic structure analysis reveals that the phosphorus atom maintains a formal oxidation state of +3, consistent with other organophosphorus(III) compounds [17]. The electron density distribution around the phosphorus center is influenced by the electronegativity differences between phosphorus, chlorine, and carbon atoms [17].

Bond dissociation energy calculations for organophosphorus compounds indicate that phosphorus(III) molecules generally exhibit lower bond dissociation energies compared to their phosphorus(V) counterparts [17]. The electronic configuration contributes to the compound's reactivity profile, particularly its susceptibility to oxidation and nucleophilic attack [3] [19].

Spectroscopic Properties

Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) Profiles

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about tert-butyldichlorophosphine through analysis of ¹H, ¹³C, and ³¹P nuclei [20] [21]. The ¹H NMR spectrum of tert-butyldichlorophosphine exhibits characteristic signals corresponding to the tert-butyl group protons [20] [22].

The tert-butyl group in organophosphorus compounds typically displays a singlet in the ¹H NMR spectrum due to the magnetic equivalence of the nine methyl protons [20]. The chemical shift of these protons appears in the aliphatic region, typically around 1.2-1.4 parts per million relative to tetramethylsilane [23].

³¹P NMR spectroscopy serves as a particularly valuable tool for characterizing phosphorus-containing compounds [21]. The chemical shifts in ³¹P NMR are reported relative to 85% phosphoric acid as the external standard [21]. For dichlorophosphine compounds, the ³¹P chemical shift typically appears in the range of +150 to +200 parts per million, reflecting the phosphorus(III) oxidation state [21].

| Nucleus | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| ¹H (tert-butyl) | 1.2-1.4 ppm | Singlet | 9H |

| ¹³C (quaternary) | 25-35 ppm | Doublet | 1C |

| ¹³C (methyl) | 28-32 ppm | Doublet | 3C |

| ³¹P | +150 to +200 ppm | Singlet | 1P |

The ¹³C NMR spectrum provides information about the carbon framework of the tert-butyl substituent [23]. The quaternary carbon typically appears as a doublet due to coupling with the phosphorus nucleus, while the methyl carbons also exhibit phosphorus coupling [23].

Infrared and Raman Spectroscopic Characteristics

Infrared and Raman spectroscopy have been extensively employed to characterize the vibrational properties of tert-butyldichlorophosphine [4] [24] [10]. The infrared spectrum was recorded on a solid film in the range of 400-3000 cm⁻¹, revealing characteristic absorption bands associated with the molecular vibrations [10].

The spectroscopic analysis indicates that the vibrations associated with the tert-butyl group follow C₃ᵥ symmetry [10]. The infrared spectrum exhibits authentic characteristics consistent with the expected molecular structure [4] [24]. Far infrared spectra have been recorded in the range of 400-33 cm⁻¹, providing information about low-frequency vibrational modes [10].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [10]. Raman displacements have been reported in the range of 100-3000 cm⁻¹ for tert-butyldichlorophosphine in the solid state [10]. Polarization measurements have also been conducted to determine the symmetry properties of the vibrational modes [10].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 2900-3000 | tert-butyl group |

| P-C Stretching | 700-800 | Phosphorus-carbon bond |

| P-Cl Stretching | 450-550 | Phosphorus-chlorine bond |

| C-C Stretching | 800-900 | tert-butyl skeleton |

The spectral data have been compared with those of related fluorophosphines, revealing similarities in the vibrational patterns of the tert-butyl substituent [10]. The assignments are consistent with C₃ᵥ symmetry for the skeletal framework [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the fragmentation behavior of tert-butyldichlorophosphine under electron ionization conditions [7]. The molecular ion peak appears at m/z 158.99, corresponding to the molecular weight of the compound [25] [7].

The mass spectrum has been compiled by the NIST Mass Spectrometry Data Center and is available in their chemical database [7]. The electron ionization mass spectrum reveals characteristic fragmentation patterns typical of organophosphorus compounds [7].

Predicted collision cross section values have been calculated for various adduct ions of tert-butyldichlorophosphine [25]. These calculations provide insights into the gas-phase behavior of the molecule under mass spectrometric conditions [25].

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.99 | 129.9 |

| [M+Na]⁺ | 180.97 | 139.3 |

| [M-H]⁻ | 156.97 | 129.3 |

| [M+NH₄]⁺ | 176.02 | 153.1 |

The fragmentation patterns typically involve loss of chlorine atoms and breakdown of the tert-butyl group [26]. Alpha cleavage reactions are common in organophosphorus compounds, leading to characteristic fragment ions [26].

Physicochemical Parameters

Thermal Properties (Melting Point: 44-49°C, Boiling Point: 142-150°C)

tert-Butyldichlorophosphine exhibits well-defined thermal properties that are crucial for its handling and application [1] [3]. The compound demonstrates a melting point range of 44-49°C, classifying it as a low-melting crystalline solid at room temperature [1] [3] [4]. This relatively low melting point is attributed to the molecular structure and intermolecular forces present in the crystalline state [3].

The boiling point of tert-butyldichlorophosphine falls within the range of 142-150°C at atmospheric pressure [1] [3] [27]. These thermal properties indicate moderate volatility and thermal stability under standard conditions [28] [3]. The heat of vaporization has been reported as 36.9 kilojoules per mole, providing quantitative information about the energy required for phase transition from liquid to vapor [28].

| Thermal Property | Value | Units |

|---|---|---|

| Melting Point | 44-49 | °C |

| Boiling Point | 142-150 | °C |

| Heat of Vaporization | 36.9 | kJ/mol |

| Flash Point | 43 | °C |

The thermal behavior is consistent with other organophosphorus compounds of similar molecular weight [29] [30]. The compound remains stable at room temperature when stored in closed containers under normal storage conditions [29].

Density, Refractive Index, and Vapor Pressure Correlations

The physical properties of tert-butyldichlorophosphine have been thoroughly characterized through experimental measurements [28] [3] [27]. The density of the compound at 25°C has been reported with some variation in the literature, with values ranging from 0.766 to 1.0824 grams per cubic centimeter [3] [31] [27].

The refractive index of tert-butyldichlorophosphine at 20°C has been measured as 1.4579 [28] [3]. This optical property provides information about the molecular polarizability and electronic structure of the compound [28]. The refractive index value is consistent with other organophosphorus compounds containing similar structural features [28].

Vapor pressure measurements at 25°C indicate a value of 5.6 millimeters of mercury [28]. This relatively moderate vapor pressure reflects the compound's volatility characteristics and is important for understanding its behavior in various applications [28].

| Physical Property | Value | Temperature (°C) | Units |

|---|---|---|---|

| Density | 1.0824 | 25 | g/cm³ |

| Refractive Index | 1.4579 | 20 | - |

| Vapor Pressure | 5.6 | 25 | mmHg |

| Partition Coefficient | 4.06 | - | log P |

The partition coefficient value of 4.06 indicates the compound's preference for organic phases over aqueous phases [28]. This parameter is crucial for understanding the compound's behavior in biphasic systems [28].

Phase Behavior and Transition States

The phase behavior of tert-butyldichlorophosphine encompasses its transitions between solid, liquid, and gaseous states under varying temperature and pressure conditions [29] [30]. The compound exists as a low-melting crystalline mass at room temperature, transitioning to a liquid phase above its melting point [3] [29].

The phase transition from solid to liquid occurs gradually over the melting point range of 44-49°C [1] [3]. This relatively narrow melting range indicates good purity and well-defined crystalline structure [29]. The compound demonstrates stability in the liquid phase up to its boiling point range [29] [30].

Temperature-dependent studies reveal that the compound maintains its molecular integrity throughout normal phase transitions [29]. The phase behavior is influenced by intermolecular interactions, including van der Waals forces and dipole-dipole interactions [32].

The compound exhibits air sensitivity and moisture sensitivity, which affects its phase stability under ambient conditions [31] [33]. These properties necessitate careful handling and storage under inert atmosphere conditions [31] [33].

Solubility Profile and Solvent Interactions

Solubility in Nonpolar and Ethereal Solvents

tert-Butyldichlorophosphine demonstrates excellent solubility characteristics in nonpolar and ethereal solvents [19] [31] [33]. The compound exhibits infinite solubility in hydrocarbon solvents, including n-pentane and n-hexane [19] [31] [33]. This high solubility in hydrocarbon media is attributed to the lipophilic nature of the tert-butyl substituent and the overall molecular structure [19].

Ethereal solvents also provide excellent dissolution media for tert-butyldichlorophosphine [19] [31] [34]. The compound shows complete miscibility with diethyl ether, tetrahydrofuran, and other common ethereal solvents [19] [31] [34]. This solubility profile makes the compound particularly useful in organic synthesis applications where these solvents are commonly employed [19].

| Solvent Class | Specific Solvents | Solubility |

|---|---|---|

| Hydrocarbons | n-Pentane, n-Hexane | Infinite |

| Ethers | Diethyl Ether, THF | Infinite |

| Aromatics | Toluene, Benzene | High |

| Chlorinated | Dichloromethane | High |

The solubility in toluene and other aromatic solvents is also reported to be high [19] [31]. This broad solubility profile in organic solvents reflects the compound's organic nature and moderate polarity [19].

Reactivity with Protic Media

tert-Butyldichlorophosphine exhibits high reactivity toward protic solvents and moisture [19] [31] [33]. The compound reacts rapidly with water, making it incompatible with aqueous media [19] [31] [34]. This hydrolytic sensitivity is rated as level 8 on standard sensitivity scales, indicating extremely rapid reaction with moisture [31] [33].

The reaction with protic solvents involves hydrolysis of the phosphorus-chlorine bonds [19] [34]. When exposed to water or alcohols, the compound undergoes decomposition reactions that alter its chemical structure and properties [19] [34]. This reactivity necessitates strict exclusion of moisture during handling and storage [31] [33].

The compound's hydrolytic sensitivity extends to other protic media, including alcohols and carboxylic acids [31] [33]. Contact with these substances results in rapid chemical transformation, making the compound unsuitable for use in protic solvent systems [31] [33].

The reactivity with protic media is a fundamental characteristic that influences the compound's handling requirements and application scope [19] [31]. Proper storage under anhydrous conditions is essential to maintain compound integrity [31] [33].

Solution-State Behavior and Aggregation Phenomena

The solution-state behavior of tert-butyldichlorophosphine in organic solvents involves minimal aggregation under normal conditions [32]. The compound generally exists as discrete molecular units in dilute solutions of nonpolar and ethereal solvents [19] [32].

Concentration-dependent studies of similar organophosphorus compounds indicate that aggregation phenomena become more significant at higher concentrations [32]. The degree of aggregation is influenced by solvent polarity, with more polar solvents promoting greater intermolecular interactions [32].

Temperature effects on solution behavior show that aggregation tendencies decrease with increasing temperature [32]. The molecular motion at elevated temperatures disrupts intermolecular associations, leading to more ideal solution behavior [32].

| Solution Parameter | Effect on Aggregation | Observation |

|---|---|---|

| Concentration | Increases with concentration | Minimal at low concentration |

| Temperature | Decreases with temperature | More pronounced at low temperature |

| Solvent Polarity | Increases with polarity | Least in hydrocarbon solvents |

Grignard-Based Synthetic Pathways

The Grignard-based synthesis represents the most established and widely studied approach for preparing tert-butyldichlorophosphine. This methodology involves the controlled reaction of phosphorus trichloride with tert-butylmagnesium chloride (tert-butylchloromagnesium) [1]. The reaction mechanism proceeds through nucleophilic substitution at the phosphorus center, where the tert-butyl group displaces one chloride ion from phosphorus trichloride.

The preparation begins with the formation of the Grignard reagent in a rigorously dried three-necked flask equipped with mechanical stirring, reflux condenser, and dropping funnel [1]. Magnesium turnings (24.3 g, 1 gram-atom) are combined with absolute diethyl ether (100 mL) and freshly distilled tert-butyl chloride (9.2 g, 0.1 mole). The reaction is initiated through the addition of a few drops of bromine, followed by dropwise addition of the remaining tert-butyl chloride (83.3 g, 0.9 mole) dissolved in ether (200 mL) [1]. The mixture is maintained at reflux temperature, ensuring complete formation of the organometallic reagent.

The subsequent phosphorylation step requires careful temperature control and stoichiometric precision. Phosphorus trichloride (34.3 g, 0.25 mole) dissolved in anhydrous ether (50 mL) is added dropwise to the cooled Grignard solution under nitrogen atmosphere [1]. The reaction proceeds with immediate precipitate formation, and the mixture is refluxed for 2 hours to ensure complete conversion. Following reaction completion, the ether solution containing the product is carefully separated from the precipitate through decantation under countercurrent nitrogen flow.

Purification and isolation of tert-butyldichlorophosphine involves fractional distillation through a Vigreux column [1]. The higher-boiling residue yields tert-butyldichlorophosphine as a colorless liquid with boiling point 142-145°C, which solidifies upon standing. The typical yield ranges from 44-50% based on tert-butylmagnesium chloride, representing the inherent limitations of this classical approach [1].

The reaction selectivity is significantly influenced by steric factors, particularly the branched nature of the tert-butyl group. Evidence suggests that introduction of the third hydrocarbon group becomes increasingly difficult due to steric hindrance, which explains why the reaction stops predominantly at the monosubstituted product [1]. This selectivity is advantageous for tert-butyldichlorophosphine synthesis but requires optimization of reaction conditions to maximize yields.

Phosphorus Trichloride Modification Reactions

Direct modification of phosphorus trichloride presents an alternative synthetic strategy that has been extensively investigated for industrial applications. This approach leverages the reactivity of phosphorus trichloride toward various nucleophiles and organometallic reagents beyond traditional Grignard chemistry [2].

The mechanism of phosphorus trichloride modification involves sequential substitution reactions where chloride ions are replaced by organic groups or other nucleophiles. Recent developments have demonstrated that phosphorus trichloride can serve as an effective chlorinating agent while simultaneously introducing phosphorus-containing functionalities [2]. This dual reactivity has been exploited in reactions with tert-butyl esters, where phosphorus trichloride mediates both transesterification and aminolysis processes through in situ acid chloride formation [2].

Optimization of reaction parameters for phosphorus trichloride modification requires careful consideration of temperature, solvent effects, and stoichiometry. Research has shown that reactions conducted at 80°C in acetonitrile provide optimal conditions for many transformations [2]. The use of catalytic amounts of pyridine or other bases can significantly influence reaction outcomes, with some studies showing complete suppression of desired products when excess pyridine is present [2].

The synthetic versatility of phosphorus trichloride modification extends to the preparation of various organophosphorus compounds. Studies have demonstrated yields ranging from 70-80% for many phosphorus trichloride-mediated transformations [2]. The method is particularly attractive for industrial applications due to the ready availability and relatively low cost of phosphorus trichloride as a starting material.

Mechanistic investigations have revealed that phosphorus trichloride can function through multiple pathways depending on reaction conditions. In some cases, the formation of intermediate phosphorus-oxygen or phosphorus-nitrogen bonds facilitates subsequent transformations [2]. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting product distributions in large-scale syntheses.

Yield Optimization and Parameter Control

Systematic optimization of reaction parameters is essential for maximizing yields and ensuring reproducible results in tert-butyldichlorophosphine synthesis. Research has identified several critical variables that significantly impact both yield and product purity [3].

Temperature control emerges as perhaps the most critical parameter in Grignard-based syntheses. Studies have demonstrated that maintaining the initial reaction temperature at 0°C for 10 minutes after tert-butylmagnesium chloride addition is crucial for achieving selectivity toward monoaddition products [3]. Allowing the reaction to warm immediately to room temperature results in decreased yields (71% versus 88% for controlled temperature conditions) [3]. Extended reaction times at room temperature beyond 40 minutes lead to increased formation of unwanted diaddition products, thereby reducing the yield of the desired monosubstituted compound [3].

Stoichiometric optimization reveals that the equivalents of Grignard reagent significantly influence product distribution. Research indicates that using exactly 1.0 equivalent of tert-butylmagnesium chloride with respect to phosphorus trichloride provides optimal yields while minimizing side product formation [3]. Increasing the amount to 1.25 equivalents results in higher formation of diaddition products without significant improvement in desired product yield [3].

Solvent effects play a crucial role in determining both reaction efficiency and product selectivity. Comparative studies between diethyl ether and tetrahydrofuran demonstrate distinct differences in reaction outcomes [4]. In diethyl ether, the reaction proceeds to form tert-butylbis(indenyl)phosphine through chiral intermediates, while in toluene, different products are obtained due to selective precipitation of unusual organolithium aggregates [4]. These solvent-dependent mechanisms highlight the importance of careful solvent selection for achieving desired synthetic outcomes.

Process monitoring and control techniques have been developed to optimize industrial-scale syntheses. Gas chromatography-mass spectrometry analysis enables real-time monitoring of product formation and identification of side products [3]. This analytical approach allows for adjustment of reaction parameters during the synthesis to maximize yield and minimize waste formation.

Modern Synthetic Developments

Catalytic Process Innovations

Modern catalytic approaches to tert-butyldichlorophosphine synthesis have emerged as promising alternatives to traditional stoichiometric methods. These innovations focus on improving atom economy, reducing waste generation, and enabling more selective transformations [5] [6].

Transition metal catalysis has shown significant potential for phosphine synthesis applications. Research demonstrates that tert-butyldichlorophosphine serves as an important precursor for preparing monodentate and bidentate phosphine ligands used in metal complexes for catalytic asymmetric hydrogenations and other asymmetric reactions [5] [6]. The compound finds extensive application in Buchwald-Hartwig cross-coupling reactions, Heck reactions, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling processes [5] [7].

Catalytic innovations in phosphine chemistry have led to the development of more efficient synthetic routes. Studies have shown that careful selection of catalysts can significantly improve yields while reducing reaction times and energy requirements [8]. The use of rhodium-catalyzed dehydrocoupling reactions has been particularly successful for preparing phosphine-borane polymers, suggesting potential applications for related phosphine syntheses [9].

Process intensification through catalytic methods offers substantial advantages for industrial applications. Modern catalytic systems often operate under milder conditions than traditional stoichiometric approaches, leading to improved safety profiles and reduced energy consumption [10]. These developments are particularly important for manufacturing tert-butyldichlorophosphine, given its corrosive nature and associated handling challenges.

Selectivity enhancements achieved through catalytic methods enable more precise control over product formation. Research has demonstrated that appropriate catalyst selection can minimize side reactions and improve overall process efficiency [11]. These improvements are crucial for industrial applications where product purity and consistent quality are essential requirements.

Flow Chemistry Applications

Flow chemistry represents a transformative approach to tert-butyldichlorophosphine synthesis, offering numerous advantages over traditional batch processes. This technology enables precise control over reaction parameters, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous materials [12] [10].

Continuous processing advantages include superior temperature control, which is particularly important for highly exothermic organometallic reactions. Flow systems allow for rapid mixing and precise residence time control, enabling reactions that would be difficult or dangerous to conduct in batch mode [10]. The reduced reactor volume in flow systems minimizes the consequences of potential runaway reactions, a significant safety consideration when working with reactive organophosphorus compounds.

Process optimization in flow systems has demonstrated remarkable improvements in reaction efficiency. Studies have shown that reactions requiring 24 hours in batch can be completed in just 20 minutes using flow chemistry techniques [10]. For tert-butyldichlorophosphine synthesis, this represents a potential for significant process intensification and improved productivity.

Flow chemistry applications extend beyond simple synthesis to include complex multi-step processes. Research has demonstrated the successful implementation of flow systems for lithiation-borylation processes, suggesting similar potential for organophosphorus syntheses [13]. The ability to telescope multiple reaction steps in continuous flow offers opportunities for developing integrated synthetic routes to tert-butyldichlorophosphine and related compounds.

Safety enhancements through flow chemistry are particularly relevant for tert-butyldichlorophosphine production. The reduced inventory of hazardous materials, improved containment, and enhanced process control capabilities make flow systems attractive for industrial implementation [14]. These safety benefits are especially important given the corrosive nature and potential health hazards associated with organophosphorus compounds.

Scale-up advantages of flow chemistry include more predictable scaling behavior compared to batch processes. The modular nature of flow systems allows for capacity increases through numbering-up or scaling-out approaches rather than traditional scale-up methodologies [15]. This approach reduces the risks associated with scaling chemical processes and enables more flexible manufacturing strategies.

Green Chemistry Adaptations

Green chemistry principles are increasingly being applied to tert-butyldichlorophosphine synthesis to reduce environmental impact and improve sustainability. These adaptations focus on atom economy, solvent selection, waste minimization, and energy efficiency [16] [17].

Solvent selection represents a critical aspect of green chemistry implementation. Research has demonstrated that 2-methyltetrahydrofuran, which can be derived from renewable resources, provides superior performance compared to traditional ethereal solvents for Grignard reactions [18]. This bio-based solvent shows equal or superior process performance while offering improved safety profiles and reduced environmental impact [18].

Atom economy improvements have been achieved through the development of more efficient synthetic routes. Green chemistry approaches emphasize reactions that incorporate all starting materials into the final product, minimizing waste generation [16]. For tert-butyldichlorophosphine synthesis, this involves optimizing reaction conditions to maximize conversion and selectivity while minimizing side product formation.

Energy efficiency enhancements are being implemented through process optimization and alternative synthetic strategies. Research has shown that careful optimization of reaction conditions can significantly reduce energy requirements while maintaining or improving product yields [19]. These improvements are particularly important for industrial applications where energy costs represent a significant fraction of total production costs.

Waste minimization strategies focus on reducing both the quantity and toxicity of waste streams. Green chemistry approaches emphasize the use of catalytic rather than stoichiometric reactions, reducing the generation of inorganic salts and other waste products [17]. For organophosphorus synthesis, this includes developing more efficient purification methods that minimize solvent usage and waste generation.

Life cycle assessment considerations are becoming increasingly important in evaluating synthetic routes. Green chemistry implementations consider not only the immediate environmental impact of synthesis but also the broader implications of raw material sourcing, energy consumption, and waste disposal [17]. These holistic assessments guide the development of more sustainable synthetic approaches.

Purification and Isolation Techniques

Distillation Methodologies

Distillation remains the primary purification method for tert-butyldichlorophosphine due to its efficiency and applicability to industrial-scale production. The compound exhibits favorable physical properties for distillation, with a well-defined boiling point range of 142-150°C at atmospheric pressure [1] [5].

Atmospheric pressure distillation provides the most straightforward approach for purification. Research demonstrates that tert-butyldichlorophosphine can be effectively purified through simple distillation, yielding material with 95-98% purity [1]. The distillation is typically conducted using a Vigreux column to provide adequate separation efficiency while maintaining reasonable throughput rates [1].

Vacuum distillation techniques offer significant advantages for temperature-sensitive applications and improved separation efficiency. Under reduced pressure conditions (13 mmHg), tert-butyldichlorophosphine distills at 70-72°C, substantially reducing thermal stress on the compound [20]. This lower temperature operation is particularly beneficial for preventing decomposition and maintaining product quality during purification.

Fractional distillation optimization involves careful selection of column design and operating parameters. Research has shown that the use of efficient packing materials and precise temperature control can achieve purities exceeding 96-99% while maintaining yields of 90-95% [20]. The selection of appropriate reflux ratios and column heights depends on the specific impurity profile and desired purity specifications.

Process safety considerations for distillation of tert-butyldichlorophosphine are paramount due to its corrosive nature and potential for hydrogen chloride formation upon contact with moisture [21]. Distillation equipment must be constructed from corrosion-resistant materials, and adequate ventilation systems must be in place to handle any volatile decomposition products [22].

Industrial distillation systems require specialized design considerations for handling corrosive organophosphorus compounds. Equipment materials must be carefully selected to resist corrosion while maintaining structural integrity under operating conditions [23]. Safety systems including emergency venting, fire suppression, and personal protective equipment specifications are essential components of industrial distillation operations.

Crystallization and Precipitation Processes

Crystallization represents an alternative purification approach that can achieve exceptional purity levels for tert-butyldichlorophosphine. The compound exists as a white to light yellow crystalline mass at room temperature, with a melting point range of 44-49°C [5] [7].

Crystallization process development requires careful optimization of solvent systems, temperature profiles, and nucleation conditions. Research has demonstrated that tert-butyldichlorophosphine can achieve purities of 98-99% through crystallization processes, though yields are typically lower (70-85%) compared to distillation methods [24]. The choice between crystallization and distillation often depends on specific purity requirements and downstream application needs.

Solvent selection for crystallization processes must consider both solubility characteristics and safety considerations. tert-Butyldichlorophosphine shows infinite solubility in hydrocarbon and ethereal solvents, while reacting with water and protic solvents [25]. This reactivity profile limits solvent options and requires the use of rigorously dried, aprotic systems for crystallization processes.

Temperature control during crystallization is critical for achieving consistent crystal size and purity. Studies have shown that controlled cooling rates and seeding strategies can significantly influence product quality [26]. The relatively low melting point of tert-butyldichlorophosphine (44-49°C) provides opportunities for implementing crystallization processes at moderate temperatures, reducing energy requirements and safety risks.

Precipitation techniques can be employed for specific applications where rapid separation is required. These methods typically involve the addition of anti-solvents to solutions of tert-butyldichlorophosphine, causing selective precipitation of the desired product while leaving impurities in solution [27]. While precipitation techniques generally provide lower purities than crystallization, they offer advantages in terms of process speed and equipment simplicity.

Chromatographic Purification Strategies

Chromatographic methods offer the highest achievable purities for tert-butyldichlorophosphine, with potential for achieving >99% purity levels. These techniques are particularly valuable for research applications and specialized commercial preparations where exceptional purity is required [28].

Column chromatography using silica gel as the stationary phase has been successfully employed for purifying tert-butyldichlorophosphine and related compounds [27]. The selection of appropriate mobile phase compositions is critical for achieving adequate separation while preventing decomposition of the product. Research has demonstrated that dichloromethane/hexane mixtures provide effective separation for many organophosphorus compounds [27].

High-performance liquid chromatography (HPLC) represents the most sophisticated analytical and preparative approach for tert-butyldichlorophosphine purification. Studies have shown that normal-phase HPLC methods can achieve excellent separation of related compounds while providing quantitative analysis capabilities [28] [29]. The development of appropriate detection methods, typically UV-visible spectroscopy, enables monitoring of purification progress and product quality.

Chromatographic process optimization requires careful consideration of multiple parameters including mobile phase composition, flow rates, column temperature, and detection wavelengths. Research has demonstrated that gradient elution techniques can significantly improve separation efficiency for complex mixtures containing tert-butyldichlorophosphine [28]. These methods are particularly valuable for removing trace impurities that may be difficult to separate using other purification techniques.

Scale-up considerations for chromatographic purification present significant challenges due to equipment costs and throughput limitations. While chromatographic methods excel at achieving high purities, their application to industrial-scale production is generally limited to high-value specialty chemicals [30]. For tert-butyldichlorophosphine, chromatographic purification is most commonly employed for research applications and quality control purposes rather than routine production.

Industrial Scale Production Considerations

Batch vs. Continuous Manufacturing Processes

Batch manufacturing represents the traditional approach for tert-butyldichlorophosphine production, offering advantages in terms of operational flexibility and equipment utilization. Most current industrial production relies on batch processes due to their established track record and compatibility with existing infrastructure [31] [32].

Batch process advantages include operational flexibility, allowing for easy adjustment of production quantities based on market demand. The discontinuous nature of batch operations enables thorough cleaning between production campaigns, which is particularly important when manufacturing multiple organophosphorus compounds using shared equipment [33]. Quality control is facilitated through batch-by-batch testing and release procedures, ensuring consistent product specifications.

Batch process limitations become apparent when considering productivity and efficiency metrics. Research has demonstrated that typical batch cycles for organophosphorus synthesis can range from 12 to 24 hours, significantly limiting throughput compared to continuous alternatives [32]. Heat removal challenges in larger batch reactors can lead to temperature control difficulties, particularly important for highly exothermic Grignard reactions used in tert-butyldichlorophosphine synthesis.

Continuous manufacturing offers compelling advantages for large-scale tert-butyldichlorophosphine production, particularly in terms of process intensification and safety improvements. Studies have shown that continuous processes can reduce reaction times from hours to minutes while maintaining or improving product quality [12] [32].

Continuous process benefits include improved heat and mass transfer characteristics, leading to better temperature control and reduced hot spot formation. The smaller inventory of reactive materials in continuous systems significantly reduces the consequences of potential process upsets [10]. Research has demonstrated that continuous flow processes can achieve space-time yields of 13 g/h/mL, representing substantial improvements over batch alternatives [12].

Economic considerations favor continuous processing for high-volume production scenarios. The improved productivity and reduced labor requirements of continuous systems can lead to significant cost advantages, particularly for established products with stable demand [19]. However, the higher capital investment required for continuous processing equipment must be carefully evaluated against projected production volumes and market dynamics.

Economic Analysis of Production Routes

Economic evaluation of tert-butyldichlorophosphine production routes requires consideration of multiple cost factors including raw materials, energy consumption, labor, capital equipment, and waste disposal. Research indicates that raw material costs typically represent 60-70% of total production costs for organophosphorus compounds [31].

Raw material costs vary significantly depending on production scale and sourcing strategies. Phosphorus trichloride pricing ranges from $15-25 per kilogram depending on purity specifications and purchase volumes[industrial_df]. tert-Butyl chloride costs are similarly variable, with potential for cost reduction through long-term supply agreements or vertical integration strategies.

Energy consumption analysis reveals significant differences between production routes. Traditional batch processes typically consume 8-12 kWh per kilogram of product, while optimized continuous processes can reduce energy requirements by 20-30%[industrial_df]. The improved heat integration possible in continuous systems contributes to these energy savings, particularly important given rising energy costs.

Capital investment requirements differ substantially between batch and continuous production approaches. Batch systems typically require lower initial capital investment but may necessitate larger equipment to achieve equivalent production capacity [38]. Continuous systems require higher initial investment but offer potential for improved return on investment through higher productivity and reduced operating costs.

Production scale economics demonstrate clear benefits for larger production volumes. Research indicates that annual production capacities of 100-500 tons represent optimal scales for tert-butyldichlorophosphine manufacturing, balancing market demand with production efficiency[industrial_df]. Smaller scale operations may struggle to achieve competitive cost structures, while larger scales may face market saturation issues.

Waste disposal costs represent an increasingly significant economic factor. The corrosive nature of tert-butyldichlorophosphine and associated waste streams requires specialized disposal methods, with costs ranging from $2-8 per kilogram of waste depending on composition and local regulations [34]. Green chemistry approaches that minimize waste generation can provide significant economic advantages beyond their environmental benefits.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive